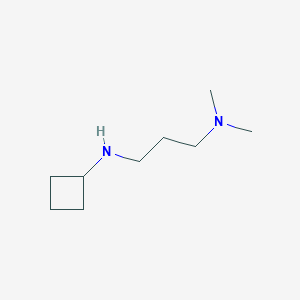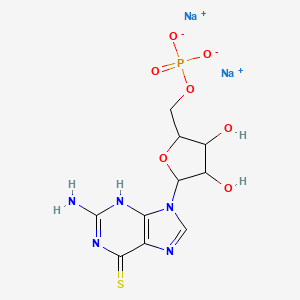
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a bromine atom, a heptafluoropropyl group, and a phenyl group attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the heptafluoropropyl group: This step may involve the use of a heptafluoropropyl halide in the presence of a base.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Acetylation: Acetic anhydride, acetyl chloride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a lead compound for the development of pharmaceuticals.
Industry: Possible applications in materials science and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole: Lacks the bromine atom.
4-Bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole: Lacks the acetyl group.
1-Acetyl-4-bromo-5(3)-phenylpyrazole: Lacks the heptafluoropropyl group.
Uniqueness
The presence of the heptafluoropropyl group in 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole may impart unique chemical and physical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H10BrF7N2O |
|---|---|
Molekulargewicht |
435.13 g/mol |
IUPAC-Name |
1-[4-bromo-1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]cyclohexa-2,4-dien-1-yl]ethanone |
InChI |
InChI=1S/C14H10BrF7N2O/c1-8(25)11(5-2-9(15)3-6-11)24-7-4-10(23-24)12(16,17)13(18,19)14(20,21)22/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
RMSDCIILZBFQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC=C(C=C1)Br)N2C=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


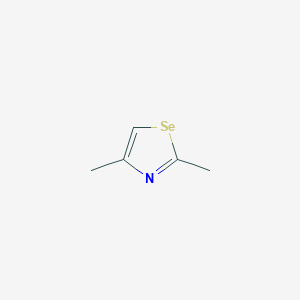
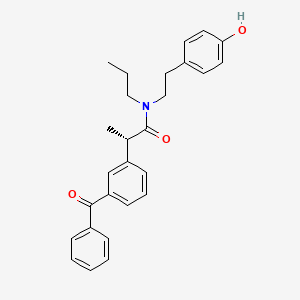

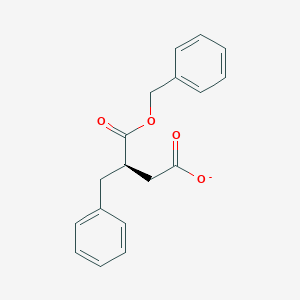
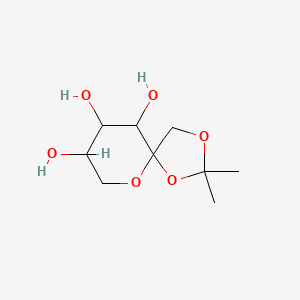

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
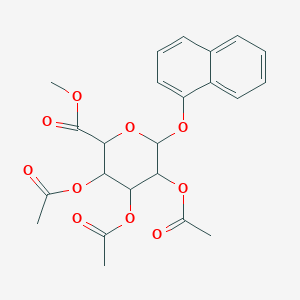
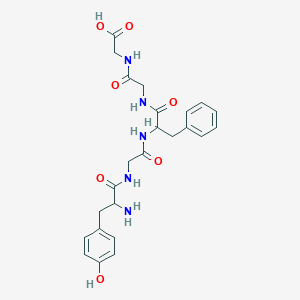
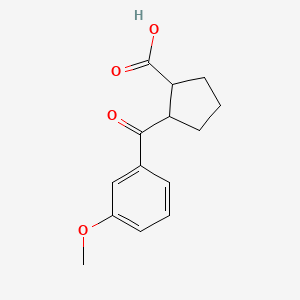
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)

